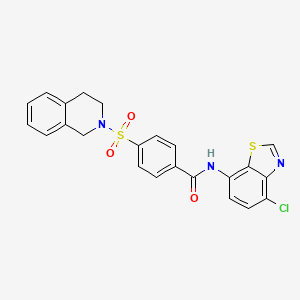![molecular formula C25H20ClNO5 B6544481 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929371-92-6](/img/structure/B6544481.png)
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CBM-2) is a small molecule that has been studied for its potential applications in scientific research. CBM-2 is a member of the benzofuran class of compounds, which are characterized by their ability to interact with proteins, enzymes, and other cellular components. CBM-2 has been studied for its potential to be used as an inhibitor of the enzyme protein kinase C (PKC).
科学的研究の応用
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been studied for its potential applications in scientific research. It has been shown to be an effective inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes and is involved in the regulation of many physiological and biochemical functions. In addition, this compound has been studied for its potential to act as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
作用機序
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown a broad range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
Benzamides generally interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function or structure .
Biochemical Pathways
Benzamides have been known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Benzamides have been reported to exhibit a wide range of biological activities, including antioxidant and antibacterial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
実験室実験の利点と制限
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its ability to inhibit the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes. This makes it an attractive tool for researchers studying the effects of PKC inhibition on various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it a useful tool for laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. One of the major limitations is that the exact mechanism of action of this compound is not completely understood. Additionally, the effects of this compound on biochemical and physiological processes are not completely understood, making it difficult to predict the effects of this compound on a given system. Finally, this compound is not approved for use in humans, so its use in clinical trials is not currently possible.
将来の方向性
There are a number of potential future directions for research on 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. One potential direction is to further investigate the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted on the potential applications of this compound in the treatment of various diseases, such as cancer and diabetes. Finally, further research could be conducted on the potential use of this compound in clinical trials.
合成法
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can be synthesized by a process known as the Mitsunobu reaction, which is a chemical reaction involving the coupling of two molecules. The reaction involves the use of an organic azide, such as 2,5-dimethoxybenzoyl azide, and a phenyl halide, such as 2-chlorobenzyl chloride. The reaction is catalyzed by a base, such as triethylamine, and an acid, such as diisopropyl azodicarboxylate. The reaction results in the formation of a benzofuran ring structure, which is then reacted with a benzoyl chloride to form this compound.
特性
IUPAC Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-18-12-15(27-25(29)17-6-4-5-7-20(17)26)8-10-22(18)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJLPXGAIFMKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544402.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B6544407.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide](/img/structure/B6544420.png)
![(2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide](/img/structure/B6544424.png)
![4-tert-butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544430.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B6544437.png)
![3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544456.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544463.png)
![2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544473.png)
![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544487.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6544500.png)
![3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544507.png)

